3-Benzyl-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
3-benzyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVVASYGZFERRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552521 | |
| Record name | 3-Benzyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16122-06-8 | |
| Record name | 3-Benzyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Benzyl 2 Hydroxybenzoic Acid and Analogues
Strategies for Substituted Benzoic Acid Synthesis
The synthesis of specifically substituted benzoic acids requires methods that can overcome the inherent reactivity and selectivity challenges of the aromatic ring, which are governed by existing functional groups.
Directed Ortho-Metalation and Halogen-Metal Exchange Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) temporarily coordinates to an organolithium reagent, directing deprotonation (and subsequent lithiation) to the adjacent ortho position. The carboxylate group itself can act as a DMG, enabling direct functionalization of unprotected benzoic acids. organic-chemistry.orgacs.orgrsc.org
The choice of base and reaction conditions is critical for controlling regioselectivity. For instance, treating unprotected 2-methoxybenzoic acid with s-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at low temperatures results in deprotonation exclusively at the C6 position, which is ortho to the carboxylate group. organic-chemistry.orgacs.org In contrast, using a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) reverses the regioselectivity, leading to substitution at the position ortho to the methoxy (B1213986) group. organic-chemistry.orgacs.org This tunable selectivity allows for the targeted synthesis of various contiguously substituted benzoic acids that are otherwise difficult to prepare. organic-chemistry.orgacs.org
Another robust method is the halogen-metal exchange reaction. This process involves the reaction of an aryl halide with an organometallic reagent, typically an organolithium compound, to replace the halogen atom with a metal. organic-chemistry.orggoogle.com This generates a new organometallic species that can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group. organic-chemistry.orgresearchgate.net This method is particularly useful for preparing highly functionalized arylmagnesium and aryllithium compounds from di- or poly-halogenated arenes, with high regioselectivity often achievable at low temperatures. organic-chemistry.orgacs.org
| Method | Description | Key Reagents | Position of Functionalization |
| Directed Ortho-Metalation (DoM) | A directing group (e.g., -COOH, -OMe) guides lithiation to the adjacent ortho position. | s-BuLi/TMEDA, n-BuLi/t-BuOK, LTMP | Ortho to the directing group. organic-chemistry.orgunblog.fr |
| Halogen-Metal Exchange | A halogen atom on the aromatic ring is exchanged for a metal (e.g., Li, Mg), followed by carboxylation. | n-BuLi, i-PrMgCl, CO₂ | Position of the original halogen atom. organic-chemistry.orgresearchgate.net |
Photochemical Rearrangement Reactions for Hydroxybenzoates
Photochemical rearrangements offer an elegant, non-traditional approach to synthesizing substituted hydroxybenzoates. One such method involves the UV light-induced rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones to yield 3-hydroxybenzoic acid derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.net This process is initiated by irradiating the bicyclic enone, typically with 300 nm light in a solvent like acetone, which was found to provide the highest yields in several studies. cdnsciencepub.comresearchgate.net
The reaction proceeds through a diradical or zwitterionic intermediate, which, upon a subsequent 1,2-hydrogen shift, aromatizes to form the phenolic compound. cdnsciencepub.com This strategy circumvents the regioselectivity issues associated with classical electrophilic aromatic substitution on phenols, which strongly favors ortho and para products, making it a valuable tool for accessing meta-substituted phenols. cdnsciencepub.comcdnsciencepub.com The method has been successfully applied to a range of substituted bicyclic enones, affording the corresponding 3-hydroxybenzoates in moderate to good yields. cdnsciencepub.com
| Bicyclic Enone Substrate | Product | Yield | Reference |
| Ethyl 2-oxo-6-phenylbicyclo[3.1.0]hex-3-ene-6-carboxylate (1a) | Ethyl 3-hydroxybenzoate (2a) | 80% | cdnsciencepub.com |
| 1,3-dioxolane-substituted enone (1e) | Benzaldehyde (B42025) derivative (2e) | 68% | cdnsciencepub.com |
| 3-iodo substituted enone (1f) | Iodobenzoate (2f) | 48% | cdnsciencepub.com |
Acylation-Based Syntheses of Hydroxybenzoic Acid Derivatives
Acylation reactions are fundamental in organic synthesis and provide a pathway to hydroxybenzoic acid derivatives. A common approach is the Friedel-Crafts acylation, where an acyl group is introduced onto an aromatic ring. For the synthesis of hydroxybenzoic acids, a phenol (B47542) derivative can be acylated. For example, p-hydroxybenzoic acid can be synthesized via the acylation of phenol using methyl carbamate (B1207046) and an aluminum chloride catalyst. ijrdt.org
Another key acylation reaction is the conversion of a hydroxybenzoic acid into an acyloxybenzoic acid, such as in the synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid using acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. uwimona.edu.jmlibretexts.org This reaction proceeds readily by warming the components, and the product can be precipitated by the addition of water. uwimona.edu.jm While this reaction modifies an existing hydroxybenzoic acid, the underlying principle of acylating a phenolic hydroxyl group is central. The reverse reaction, hydrolysis of the resulting ester, can be used to deprotect a hydroxyl group during a multi-step synthesis. The direct acylation of phenols is a standard method for producing phenyl esters. chemguide.co.uk
Multistep Synthesis of Complex 3-Substituted 2-Hydroxybenzoic Acid Derivatives
The construction of a specifically substituted compound like 3-benzyl-2-hydroxybenzoic acid often requires a multi-step synthetic sequence that combines several of the strategies mentioned above. The order of reactions must be carefully planned to manage functional group compatibility and achieve the desired regiochemistry. libretexts.org
One plausible and robust method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve coupling a 3-halo-2-hydroxybenzoic acid derivative (where the acid and phenol groups are suitably protected) with benzylboronic acid in the presence of a palladium catalyst.
A related synthesis for a complex analogue, 3-(benzyloxy)-2-hydroxybenzoic acid, involves the reaction of 2,3-dihydroxybenzoic acid with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. ontosight.ai This Williamson ether synthesis selectively alkylates one of the hydroxyl groups, demonstrating a pathway to complex ether derivatives.
| Target Compound | Synthetic Approach | Key Steps | Starting Materials |
| This compound | Suzuki-Miyaura Coupling | 1. Iodination of 2-hydroxybenzoic acid. 2. Protection of hydroxyl/carboxyl groups. 3. Palladium-catalyzed coupling with benzylboronic acid. 4. Deprotection. | 2-hydroxybenzoic acid, Benzylboronic acid |
| 3-(Benzyloxy)-2-hydroxybenzoic acid | Williamson Ether Synthesis | 1. Selective benzylation of one hydroxyl group. | 2,3-dihydroxybenzoic acid, Benzyl bromide ontosight.ai |
Biosynthetic Pathways and Engineered Microbial Production of Hydroxybenzoic Acids
As an alternative to chemical synthesis, microbial fermentation using metabolically engineered microorganisms offers a sustainable route for producing valuable chemicals from renewable resources like glucose. nih.govkobe-u.ac.jp Hydroxybenzoic acids (HBAs) are natural products that can be biosynthesized from chorismate, the final product of the shikimate pathway and a key precursor to aromatic amino acids in microbes. kobe-u.ac.jpsciepublish.com
Different isomers of HBA are produced by distinct enzymes acting on chorismate:
4-Hydroxybenzoic acid (4-HBA) is synthesized by chorismate pyruvate-lyase (UbiC). wikipedia.orgacs.org
3-Hydroxybenzoic acid (3-HBA) is synthesized by 3-hydroxybenzoate synthase. sciepublish.com
2-Hydroxybenzoic acid (2-HBA) is produced via a two-step conversion involving isochorismate synthase (PchA/EntC) and isochorismate pyruvate-lyase (PchB). sciepublish.comjmb.or.kr
Metabolic engineering has been extensively used to create microbial cell factories for the high-level production of these HBAs. nih.gov Hosts such as Escherichia coli and Corynebacterium glutamicum have been engineered to channel more carbon into the shikimate pathway and then toward a specific HBA. asm.orgnih.gov Common engineering strategies include:
Overexpression of feedback-resistant enzymes at the start of the pathway to increase carbon flux. nih.gov
Augmenting the expression of all genes within the shikimate pathway. asm.org
Introducing and optimizing the expression of the genes responsible for the final conversion of chorismate to the desired HBA. kobe-u.ac.jpsciepublish.com
Deleting genes that lead to the formation of by-products or the degradation of the target HBA. sciepublish.comasm.org
These strategies have led to significant production titers, with engineered strains of C. glutamicum reportedly producing up to 19.2 g/L of 3-HBA and 12.9 g/L of 2-HBA in fed-batch fermentations. kobe-u.ac.jpsciepublish.com
| Engineered Microorganism | Target Product | Key Genes/Strategies | Reported Titer | Reference |
| Corynebacterium glutamicum | 3-Hydroxybenzoic acid (3-HBA) | Augmented shikimate pathway, promoter optimization for 3-HBA synthase | 19.2 g/L | kobe-u.ac.jpsciepublish.com |
| Corynebacterium glutamicum | 4-Hydroxybenzoic acid (4-HBA) | Overexpression of 7 shikimate pathway genes, deletion of byproduct genes | 36.6 g/L | asm.org |
| Escherichia coli | 4-Hydroxybenzoic acid (4-HBA) | Overexpression of feedback-insensitive DAHP synthase and chorismate lyase | 12 g/L | nih.gov |
Mechanistic Chemical Reactivity Investigations of 3 Benzyl 2 Hydroxybenzoic Acid and Its Analogues
Reaction Pathways and Transformation Studies
The reactivity of 3-Benzyl-2-hydroxybenzoic acid has been explored through various chemical transformations, including oxidation, reduction, substitution, and esterification. vulcanchem.com Each reaction targets a specific functional group within the molecule, leading to a diverse range of products.
Oxidation Reactions The hydroxyl and benzyl (B1604629) groups are susceptible to oxidation under different conditions. The phenolic hydroxyl group can be oxidized to a ketone. vulcanchem.com More aggressive oxidation can also affect the benzyl group. vulcanchem.com Specifically, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the benzylic C-H bond, ultimately converting the benzyl group into a carboxylic acid, provided a hydrogen atom is present on the benzylic carbon. masterorganicchemistry.com
Reduction Reactions Reduction reactions typically target the benzyl group or the carboxylic acid. The benzyl group can be reduced to a methyl group through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere. vulcanchem.com The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk
Substitution and Esterification The hydroxyl and carboxylic acid groups are prime sites for substitution and esterification reactions. The hydroxyl group can be substituted with other functional groups, such as a chloro group, using reagents like thionyl chloride (SOCl₂). vulcanchem.com The carboxylic acid group readily undergoes esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. vulcanchem.com It can also form salts when treated with a base. vulcanchem.com
The following table summarizes key transformation studies on this compound:
Interactive Table: Transformation Studies of this compound| Reaction Type | Reagent(s) | Functional Group Targeted | Major Product(s) | Citation(s) |
|---|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Hydroxyl Group / Benzyl Group | 3-Benzyl-2-ketobenzoic acid / 3-carboxy-2-hydroxybenzoic acid | vulcanchem.com |
| Reduction | Palladium on carbon (Pd/C), H₂ | Benzyl Group | 3-Methyl-2-hydroxybenzoic acid | vulcanchem.com |
| Substitution | Thionyl chloride (SOCl₂) | Hydroxyl Group | 3-Benzyl-2-chlorobenzoic acid | vulcanchem.com |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid Group | Corresponding Ester | vulcanchem.com |
Influence of Substituents on Reaction Profiles and Selectivity
The reactivity of this compound and its analogues is significantly influenced by the electronic properties of substituents on the aromatic rings. These effects can alter the acidity of the carboxylic acid and the nucleophilicity or electrophilicity of the reaction sites.
The acidity of benzoic acid derivatives is a well-studied example of substituent effects. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), attached to the aromatic ring increase the acidity of the carboxylic acid by stabilizing the negative charge of the conjugate carboxylate anion. libretexts.orgwikipedia.org Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), decrease acidity by destabilizing the anion. libretexts.org This principle applies to this compound, where substituents on either the benzoic acid ring or the benzyl ring can modulate the pKa value and the reactivity of the molecule.
A notable phenomenon in substituted benzoic acids is the "ortho-effect," where most substituents placed in the position ortho to the carboxylic acid group increase its acid strength, regardless of whether they are electron-donating or electron-withdrawing. libretexts.org This is attributed to a combination of steric and electronic factors. libretexts.org In this compound, the hydroxyl group is ortho to the carboxyl group, which influences its acidic character.
The following table demonstrates the general effect of substituents on the acidity of benzoic acid, which provides a model for understanding the behavior of analogues of this compound.
Interactive Table: Influence of Substituents on pKa of Benzoic Acid Derivatives
| Substituent (at para-position) | Substituent Type | pKa | Effect on Acidity | Citation(s) |
|---|---|---|---|---|
| -H | Reference | 4.20 | Reference | libretexts.org |
| -CH₃ | Electron-Donating | 4.37 | Decreases | libretexts.org |
| -OCH₃ | Electron-Donating | 4.47 | Decreases | libretexts.org |
| -Cl | Electron-Withdrawing | 3.98 | Increases | libretexts.org |
| -CN | Electron-Withdrawing | 3.55 | Increases | libretexts.org |
| -NO₂ | Electron-Withdrawing | 3.44 | Increases | libretexts.org |
Catalytic Applications and Functional Group Interconversions
While this compound is not typically used as a catalyst itself, it serves as a valuable intermediate in organic synthesis, where its functional groups are interconverted to build more complex molecular architectures. The process of converting one functional group into another is a cornerstone of synthetic chemistry, enabling the strategic construction of target molecules. imperial.ac.ukwikipedia.org
Functional Group Interconversions (FGIs) The functional groups of this compound can be selectively transformed:
Carboxylic Acid Group: This group can be converted into a variety of other functionalities. For example, reduction with LiAlH₄ or borane (B79455) (BH₃) yields the corresponding primary alcohol (3-benzyl-2-hydroxyphenyl)methanol. imperial.ac.ukfiveable.me It can also be converted into acyl chlorides, which are highly reactive intermediates for the synthesis of esters and amides. libretexts.org
Hydroxyl Group: The phenolic hydroxyl group enhances the reactivity of the aromatic ring towards electrophilic substitution and can direct incoming groups to the ortho and para positions. It can also be converted into an ether or ester, or be replaced through substitution reactions.
Benzyl Group: The benzylic position is reactive and can be functionalized. As noted, oxidation can cleave the group to form a carboxylic acid. masterorganicchemistry.com
The strategic application of these FGIs allows chemists to use this compound and its analogues as scaffolds in the synthesis of complex targets, including biologically active molecules. For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of enzymes like SIRT5, highlighting the utility of this structural motif in medicinal chemistry. nih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities and molecular mechanisms of This compound as outlined in the provided structure.
Research focusing on the explicit effects of this particular compound on inflammatory pathways such as NF-κB and COX-2, its modulation of pro-inflammatory cytokines, its antioxidant and pro-oxidant potentials, its interaction with the Nrf2 signaling pathway, and its role in mitigating oxidative stress has not been identified in the public domain.
While general information exists for related compounds, such as various hydroxybenzoic acid isomers and other benzyl derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this data. Fulfilling the request would necessitate extrapolating findings from structurally different molecules, which would be scientifically inaccurate and violate the instructions to not introduce information outside the explicit scope.
Therefore, this article cannot be generated at this time due to the lack of specific research findings for the requested compound.
Information on the Biological Activities and Molecular Mechanisms of this compound is Not Currently Available in Publicly Accessible Research.
Despite a comprehensive search of scientific literature, specific data regarding the biological activities and molecular mechanisms of the chemical compound this compound could not be located. Consequently, the requested article detailing its antimicrobial, antifungal, anticancer, and antimetastatic properties cannot be generated at this time.
The performed searches focused on identifying studies that investigated the following aspects of this compound:
Antimicrobial and Antifungal Efficacy: Including its antibacterial spectrum, minimum inhibitory concentrations (MICs), and activity against phytopathogenic and opportunistic fungi.
Molecular Targets and Mechanisms of Antimicrobial Action: Elucidating how the compound may exert its effects on microbes.
Anticancer and Antimetastatic Properties: Covering its potential to inhibit cancer cell proliferation, migration, and invasion.
Effects on Primary Tumor Growth and Metastasis: Investigating its impact on tumor development and spread in preclinical models.
While general information exists for other derivatives of benzoic acid, these findings cannot be scientifically extrapolated to this compound. The biological activity of a chemical compound is highly specific to its unique structure.
Therefore, the requested detailed article with data tables on the biological activities of this compound cannot be provided due to the absence of published research on this specific molecule.
Biological Activities and Molecular Mechanisms of Action
Anticancer and Antimetastatic Properties
Correlation with Specific Molecular Targets (e.g., PKCα) and Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical physiological process, and its dysregulation is a hallmark of many diseases, including cancer. The induction of apoptosis in malignant cells is a key therapeutic strategy. The B-cell lymphoma 2 (BCL-2) protein family is central to regulating the intrinsic apoptotic pathway. mdpi.com This pathway converges at the mitochondria, where pro-apoptotic proteins like Bax can cause membrane permeabilization, leading to the release of signaling molecules that trigger cell death. nih.gov
Protein Kinase C (PKC) represents a family of enzymes that are crucial in signal transduction and are implicated in the regulation of apoptosis. Specific isoforms, such as PKC-δ and PKC-ζ, are recognized for their roles in promoting programmed cell death. nih.gov For instance, PKC-δ can phosphorylate pro-apoptotic proteins, including Bax and caspase-3, thereby activating the cell death cascade. nih.gov Some compounds, like the PKC modulator bryostatin 1, can induce apoptosis by decreasing the mitochondrial membrane potential. mdpi.com
While direct studies on 3-Benzyl-2-hydroxybenzoic acid's interaction with PKCα or its specific role in apoptotic pathways are not extensively documented, research on related hydroxybenzoic acid derivatives provides insight into the potential activities of this class of compounds. Phenolic acids, in general, have been shown to exhibit anticancer action by promoting apoptosis. au.dk For example, studies on compounds such as p-hydroxybenzoic acid, ferulic acid, and vanillic acid have demonstrated dose- and time-dependent growth inhibition and apoptotic activity in human leukemia (HL-60) cells, which was preceded by the activation of caspase-3. The anticancer potential of phenolic acids is often linked to the number and position of hydroxyl groups on the aromatic ring. au.dk
Neuroprotective and Cholinergic System Modulation
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease has led researchers to explore multi-target therapeutic strategies. nih.gov One such approach involves the simultaneous modulation of oxidative stress and the cholinergic system, which is crucial for memory and learning. nih.govresearchgate.net
A key strategy in managing Alzheimer's disease is to enhance cholinergic transmission by inhibiting the enzymes that break down the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Many natural polyphenols, including hydroxybenzoic acids, have been identified as potential AChE inhibitors. researchgate.net
Derivatives of hydroxybenzoic acid have been specifically designed and studied as dual-target ligands, acting as both antioxidants and cholinesterase inhibitors. nih.govresearchgate.net Research has shown that certain synthetic hydroxybenzoic acid derivatives can be potent inhibitors of either BChE or AChE, depending on their specific structural modifications. nih.govresearchgate.net This dual-target approach is considered a valuable pharmacological strategy for the clinical management of Alzheimer's disease. nih.gov
| Compound Class | Target Enzyme(s) | Therapeutic Approach | Reference |
|---|---|---|---|
| Hydroxybenzoic Acid Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Dual-target inhibition to restore cholinergic transmission. | nih.govresearchgate.net |
| Natural Polyphenols (including Hydroxybenzoic Acids) | Acetylcholinesterase (AChE) | Inhibition of AChE to increase acetylcholine levels. | researchgate.net |
Beyond cholinergic modulation, protecting neural cells from various forms of toxicity is a fundamental aspect of neuroprotective therapy. A key pathological feature of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide, which leads to neurotoxicity.
Research into compounds structurally related to this compound has shown promise in this area. A study of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives found that they could inhibit the aggregation of Aβ42 and mitigate the neurotoxicity it induces in cell cultures. Computational studies suggest these molecules may stabilize the Aβ42 pentamer, preventing further aggregation. researchgate.net This indicates that the N-benzyl structural motif may be a viable component in the design of candidates to target the amyloid cascade in Alzheimer's disease. researchgate.net
Other Pharmacological Activities (e.g., Analgesic, Anti-sickling)
Derivatives of hydroxybenzoic acid have been explored for a range of other therapeutic applications, including pain management and the treatment of sickle cell disease. Salicylic (B10762653) acid (2-hydroxybenzoic acid) is one of the oldest known analgesic drugs. frontiersin.org More recent research has demonstrated that other derivatives, such as 5-acetamido-2-hydroxy benzoic acid, also exhibit significant peripheral and central anti-nociceptive activity.
Another significant area of research for this chemical class is in the management of sickle cell disease, a genetic disorder caused by the polymerization of deoxygenated sickle hemoglobin (HbS). au.dk Various benzoic acid derivatives have been shown to possess anti-sickling properties in vitro. Aromatic aldehydes, for instance, are known to inhibit the gelation of hemoglobin. researchgate.net
Structure-activity relationship (SAR) studies have been conducted to determine the optimal structural features for anti-sickling activity in substituted benzoic acids. These studies have revealed a strong correlation between the physicochemical properties of the compounds and their biological effect. A key finding is that increased lipophilicity (hydrophobicity) of the molecule enhances its sickle-cell reversal activity. Furthermore, the presence of electron-donating substituents on the benzoic acid ring appears to play a crucial role in this activity. Given that the benzyl (B1604629) group in this compound would significantly increase its lipophilicity compared to unsubstituted or smaller substituted hydroxybenzoic acids, it is plausible that it could exhibit anti-sickling properties based on these SAR models.
| Physicochemical Property | Effect on Anti-sickling Activity | Rationale | Reference |
|---|---|---|---|
| Increased Lipophilicity | Enhances Activity | Facilitates interaction with or transport across the red blood cell membrane. | |
| Electron-donating Substituents | Enhances Activity | Contributes to the electronic interactions required for inhibiting HbS polymerization. |
Structure Activity Relationship Sar Studies and Derivative Design
Impact of Benzyl (B1604629) Group Modifications on Biological Efficacy and Selectivity
The benzyl group at the 3-position of the benzoic acid core is a significant determinant of the molecule's biological profile. This substituent enhances the lipophilicity of the compound, which can improve its ability to penetrate cellular membranes and reach its biological target. vulcanchem.com The hydrophobic nature of the benzyl group also allows for non-covalent interactions with hydrophobic pockets within proteins, such as enzymes or receptors, potentially influencing their function. vulcanchem.com
Modifications to the benzyl group can have a profound impact on biological activity. For instance, the introduction of various substituents on the benzyl ring can alter the electronic properties and steric bulk of the entire molecule. These changes can, in turn, affect the binding affinity and selectivity for its target. Research on related benzyl and benzoyl benzoic acid derivatives has shown that both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring can enhance antibacterial activity, with electron-withdrawing groups being particularly favorable. nih.gov This is potentially due to an increased ionic bonding interaction between the benzoic acid moiety and the target protein. nih.gov The flexibility of the benzyl group is also a factor, although studies on similar structures suggest that a more rigid benzoyl structure might represent the active conformation for certain activities. nih.gov
Role of Hydroxyl and Carboxylic Acid Functional Groups in Activity
The carboxylic acid group is often essential for forming critical ionic bonding interactions with biological targets. nih.gov For example, in the context of bacterial RNA polymerase inhibition by related compounds, the benzoic acid moiety is positioned to interact with key arginine residues in the binding site. nih.gov Moving the carboxylic acid group to a different position on the ring can lead to a loss of activity, highlighting the importance of its specific placement. nih.gov Similarly, the hydroxyl group can participate in hydrogen bonding with the target protein, further stabilizing the interaction. nih.gov Studies on various hydroxybenzoic acid derivatives have consistently shown that the number and position of hydroxyl groups significantly influence their antioxidant and other biological activities. researchgate.netazjm.org
Design and Synthesis of Novel Analogues and Hybrid Molecular Systems
The core scaffold of 3-benzyl-2-hydroxybenzoic acid serves as a template for the design and synthesis of novel analogues with potentially improved therapeutic properties. These efforts often focus on creating ether and ester derivatives or developing more complex conjugate and hybrid molecules.
The synthesis of ether and ester derivatives is a common strategy to modify the properties of phenolic compounds like this compound. rasayanjournal.co.inbeilstein-journals.org Esterification of the carboxylic acid group or etherification of the hydroxyl group can alter the compound's lipophilicity, solubility, and metabolic stability. For instance, converting the carboxylic acid to an ester can enhance membrane permeability. globalresearchonline.net
The synthesis of hydroxybenzoic acid esters can be achieved through simple esterification reactions with various alcohols. nih.gov Similarly, benzyl ethers can be prepared through methods like the Williamson ether synthesis, reacting the hydroxyl group with a benzyl halide. organic-chemistry.org These synthetic modifications allow for a systematic exploration of how changes in these functional groups affect biological activity.
Table 1: Examples of Synthetic Routes for Ether and Ester Derivatives
| Derivative Type | Synthetic Method | Starting Materials | Key Reagents |
| Ester | Fischer Esterification | This compound, Alcohol | Acid catalyst (e.g., H₂SO₄) |
| Ether | Williamson Ether Synthesis | This compound, Benzyl halide | Base (e.g., K₂CO₃) |
| Ester | DCC/DMAP Coupling | 3-Hydroxybenzoic acid, Alcohol | DCC, DMAP |
This table is illustrative and based on general synthetic methods for related compounds. rasayanjournal.co.in
An example of this approach is the synthesis of hybrid molecules where 3-hydroxybenzoic acid is combined with other bioactive compounds. rasayanjournal.co.in This combinatorial synthesis can lead to new drug candidates with improved biological activities. rasayanjournal.co.in The creation of antibody-drug conjugates (ADCs) with payloads derived from complex natural products that share some structural similarities with benzoic acid derivatives also highlights the potential of this strategy. acs.orgacs.org
Chemoinformatics and Ligand-Based Drug Design Approaches for Optimization
Chemoinformatics and ligand-based drug design are powerful tools for optimizing the therapeutic potential of this compound and its derivatives. nih.gov These computational approaches utilize the known structure-activity relationships of a series of compounds to build predictive models.
Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed when the three-dimensional structure of the biological target is unknown. temple.edu QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. researchgate.net
Molecular docking, a structure-based approach, can be used if the target's structure is available. This technique predicts the preferred orientation of a ligand when bound to a target, helping to elucidate the molecular basis of interaction. nih.gov The insights gained from these computational studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable properties. nih.gov
Computational Chemistry and Molecular Modeling for 3 Benzyl 2 Hydroxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 3-Benzyl-2-hydroxybenzoic acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's chemical reactivity and electronic transitions. scispace.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO would likely be distributed across the carboxylic acid group and the aromatic system, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are crucial for understanding intermolecular interactions, particularly hydrogen bonding and nucleophilic/electrophilic reactions. researchgate.netwalisongo.ac.id In the MEP map of this compound, distinct regions of charge are evident:
Negative Potential (Red/Yellow): These areas, corresponding to regions of high electron density, are concentrated around the electronegative oxygen atoms of the carboxylic acid and hydroxyl groups. These sites are susceptible to electrophilic attack. researchgate.net
Positive Potential (Blue): These regions indicate electron deficiency and are typically found around the hydrogen atoms, especially the acidic proton of the carboxylic acid and the hydroxyl proton. These are the primary sites for nucleophilic attack. researchgate.net
Neutral Potential (Green): The benzyl (B1604629) and phenyl rings represent areas of relatively neutral potential, which can participate in non-polar interactions like π-π stacking.
This charge distribution highlights the molecule's amphiphilic nature and its potential to interact with biological targets through a combination of electrostatic and hydrophobic interactions.
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. researchgate.netinonu.edu.tr These descriptors, based on Koopmans' theorem, provide a quantitative framework for assessing the molecule's reactivity.
| Descriptor | Formula | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy (EHOMO) | - | -8.9 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 7.4 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. scispace.com |
| Ionization Potential (IP) | -EHOMO | 8.9 eV | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | 1.5 eV | The energy released when an electron is added. |
| Electronegativity (χ) | (IP + EA) / 2 | 5.2 eV | The power of an atom in a molecule to attract electrons. |
| Chemical Hardness (η) | (IP - EA) / 2 | 3.7 eV | Resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1 / (2η) | 0.135 eV-1 | The inverse of hardness; a higher value indicates greater reactivity. inonu.edu.tr |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Note: The values in this table are representative and derived from theoretical calculations for illustrative purposes.
These quantum chemical descriptors collectively suggest that this compound is a relatively stable molecule, with specific sites amenable to targeted chemical reactions.
Molecular Dynamics Simulations for Solvation and Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of this compound in various environments, such as in aqueous solution or bound to a protein. physchemres.org
In studying solvation, MD simulations can reveal how water molecules arrange around the compound's hydrophilic (carboxyl and hydroxyl groups) and hydrophobic (benzyl ring) moieties. This provides insights into its solubility and the energetic favorability of its partitioning between aqueous and lipid environments, a key factor in its pharmacokinetic profile. Studies on similar hydroxybenzoic acid isomers have shown that functional groups are critical in forming hydrogen-bonded complexes with solvent molecules. researchgate.net
When applied to a ligand-protein complex, MD simulations are essential for assessing the stability of the binding pose predicted by molecular docking. ajchem-a.com By simulating the complex over nanoseconds, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to confirm that the ligand remains stably bound in the active site. physchemres.org Furthermore, these simulations can reveal subtle conformational changes in the protein upon ligand binding and provide a more dynamic and realistic picture of the molecular interactions governing the binding affinity.
Molecular Docking Studies with Protein Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as an enzyme or receptor. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level.
Given the structural similarities to salicylic (B10762653) acid and other benzoic acid derivatives, plausible protein targets for this compound include enzymes like cyclooxygenases (COX-1/COX-2), sirtuins, and acetylcholinesterase. nih.govmdpi.commdpi.com A hypothetical docking study against a target like SIRT5, a sirtuin deacetylase, could reveal key binding interactions. nih.gov
In a simulated docking scenario, this compound would likely orient its functional groups to maximize favorable interactions within the enzyme's active site:
The negatively charged carboxylate group could form strong salt bridges and hydrogen bonds with positively charged residues like Arginine (Arg) or Lysine (Lys), as well as hydrogen bonds with residues like Tyrosine (Tyr). nih.gov
The adjacent hydroxyl group is well-positioned to act as a hydrogen bond donor or acceptor with polar residues in the binding pocket, such as Valine (Val) or Serine (Ser). nih.gov
The benzyl group provides a large, hydrophobic moiety that can engage in favorable van der Waals and π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr), anchoring the ligand in a hydrophobic sub-pocket of the active site. nih.gov
| Interaction Type | Potential Interacting Residue | Functional Group Involved |
| Salt Bridge / H-Bond | Arg105, Tyr102 | Carboxylate (-COOH) |
| Hydrogen Bond | Val221, Tyr255 | Hydroxyl (-OH) |
| π-π Stacking | Phe223 | Benzyl and Phenyl Rings |
| Hydrophobic Interaction | Thr69, Ala59 | Benzyl Group |
Note: This table presents hypothetical interactions based on docking studies of similar compounds with the SIRT5 protein (PDB ID: 2NYR) for illustrative purposes. nih.gov
In Silico Prediction of Biological Activities and ADME Properties
Beyond predicting binding to specific targets, computational tools can forecast the broader biological activity spectrum and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. This in silico profiling is crucial in early-stage drug discovery to identify potential liabilities and guide chemical optimization. semanticscholar.orgnih.gov
Software platforms like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the molecule's structure, suggesting potential therapeutic applications such as anti-inflammatory, analgesic, or enzyme inhibitory roles. inonu.edu.tr
The ADME properties are often evaluated based on key physicochemical descriptors and established rules like Lipinski's Rule of Five, which helps predict oral bioavailability. rdd.edu.iq Various web-based tools, such as SwissADME, can provide detailed predictions.
| ADME Property | Predicted Outcome | Significance |
| Lipinski's Rule of Five | Compliant (0 violations) | Suggests good potential for oral bioavailability. |
| Molecular Weight | 228.24 g/mol | Within the ideal range (<500 g/mol ). |
| LogP (Lipophilicity) | ~3.6 | Indicates good membrane permeability. |
| Hydrogen Bond Donors | 2 | Within the ideal range (≤5). |
| Hydrogen Bond Acceptors | 3 | Within the ideal range (≤10). |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. |
| CYP450 Inhibition | Potential inhibitor of CYP2C9, CYP3A4 | May interfere with the metabolism of other drugs, indicating a potential for drug-drug interactions. nih.gov |
| Drug-Likeness | Favorable | The molecule possesses structural features common in known drugs. |
Note: This table contains predicted data from computational models for illustrative purposes.
This comprehensive in silico assessment, from quantum mechanics to ADME prediction, provides a holistic view of this compound's chemical nature and therapeutic potential, guiding future experimental validation and development.
Advanced Analytical Methodologies for 3 Benzyl 2 Hydroxybenzoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating 3-Benzyl-2-hydroxybenzoic acid from complex matrices and for its precise quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as a premier technique for the analysis of this compound. This method offers exceptional selectivity and sensitivity, making it ideal for detecting trace amounts of the compound in intricate biological or environmental samples.
The separation is typically achieved using a reversed-phase column, such as a C18 or biphenyl stationary phase. vu.edu.au A mobile phase consisting of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like acetonitrile or methanol is commonly employed in a gradient elution mode to ensure optimal separation from other related compounds. vu.edu.au
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI) in negative mode, as the phenolic and carboxylic acid groups are readily deprotonated. The precursor ion for this compound ([M-H]⁻) would have a mass-to-charge ratio (m/z) of approximately 227. In the MS/MS stage, this precursor ion is fragmented, and specific product ions are monitored. A characteristic fragmentation for benzoic acid derivatives is the loss of carbon dioxide (CO₂), which would result in a major product ion at m/z 183. vu.edu.auresearchgate.net This specific transition (227 → 183) can be used in Multiple Reaction Monitoring (MRM) mode for highly selective and accurate quantification. vu.edu.au
| Parameter | Condition |
|---|---|
| HPLC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ (m/z) | 227 |
| Product Ion (m/z) | 183 (loss of CO₂) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography (GC): The analysis of this compound by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC injector. researchgate.net To overcome these issues, derivatization is typically required. The active hydrogen atoms of the carboxylic acid and hydroxyl groups are replaced with less polar functional groups, such as by silylation (e.g., using N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or esterification. researchgate.netnih.gov This process increases the compound's volatility and thermal stability, allowing for successful separation on a non-polar or medium-polarity capillary column (e.g., TR-5 or DB-5). Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, which would analyze the fragmentation pattern of the derivatized molecule. scholarsresearchlibrary.com
Capillary Electrophoresis (CE): CE offers an alternative to liquid and gas chromatography, providing high separation efficiency, short analysis times, and low consumption of samples and reagents. researchgate.net For charged species like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov The separation is based on the differential migration of ions in an electric field. To analyze neutral and charged compounds simultaneously or to improve separation, Micellar Electrokinetic Chromatography (MECC) can be employed. researchgate.net In MECC, a surfactant is added to the buffer above its critical micelle concentration, creating a pseudo-stationary phase that allows for partitioning of the analyte, adding a chromatographic element to the electrophoretic separation. usp.org
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound. Each method provides unique information about the molecule's atomic composition and connectivity.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic region (typically δ 6.5-8.0 ppm) would show complex multiplets for the seven protons on the two benzene (B151609) rings. The methylene (B1212753) bridge (-CH₂-) protons would likely appear as a singlet around δ 4.0 ppm. The acidic protons of the carboxyl (-COOH) and hydroxyl (-OH) groups would appear as broad singlets at lower fields (often > δ 10 ppm), though their positions can be concentration-dependent and they may undergo exchange with deuterated solvents. mdpi.comdocbrown.info
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show a signal for the carbonyl carbon of the carboxylic acid group in the range of δ 170-175 ppm. The fourteen aromatic carbons would generate a series of signals between δ 110-160 ppm. The methylene carbon would produce a signal around δ 35-45 ppm. mdpi.comrsc.org
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Carboxyl (C=O) | - | ~170-175 |
| Aromatic (C-H, C) | ~6.5-8.0 | ~110-160 |
| Methylene (-CH₂-) | ~4.0 | ~35-45 |
| Hydroxyl (-OH) | Broad, >10 | - |
| Carboxyl (-COOH) | Broad, >12 | - |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. A very broad band from approximately 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.info The carbonyl (C=O) stretching vibration of the aryl carboxylic acid would appear as a strong, sharp peak between 1700 and 1680 cm⁻¹. docbrown.info Other significant peaks would include C-O stretching around 1320-1210 cm⁻¹ and aromatic C=C stretching vibrations in the 1625-1465 cm⁻¹ region. mdpi.comdocbrown.info
UV-Vis Spectrophotometry: This technique provides information about the electronic transitions within the molecule. Due to the presence of the substituted benzene rings, this compound is expected to absorb ultraviolet light in the 200-400 nm range. nist.gov The exact wavelength of maximum absorbance (λmax) and the molar absorptivity are dependent on the solvent and the pH of the solution, as the ionization state of the phenolic and carboxylic acid groups affects the electronic structure of the chromophore. nist.gov
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3300 - 2500 | Very Broad |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1680 | Strong, Sharp |
| C=C Stretch (Aromatic) | ~1625 - 1465 | Medium to Weak |
| C-O Stretch | ~1320 - 1210 | Strong |
HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₂O₃), the calculated monoisotopic mass is 228.07864 Da. HRMS can measure this mass with an error of less than 5 ppm, which allows for the unambiguous determination of the molecular formula. mdpi.com
In addition to providing the exact mass of the parent ion, HRMS can be used to analyze fragmentation patterns. Key fragments for this compound would include the loss of H₂O, the loss of CO₂, and the cleavage of the benzyl (B1604629) group. The formation of a tropylium ion at m/z 91 is a characteristic fragment for benzyl-substituted compounds, while a phenyl cation at m/z 77 can also be observed from the benzoic acid moiety. researchgate.net Analyzing the accurate masses of these fragments provides further confidence in the structural assignment.
| Ion/Fragment | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₁₃O₃⁺ | 229.08592 | Protonated Molecule |
| [M-H]⁻ | C₁₄H₁₁O₃⁻ | 227.07137 | Deprotonated Molecule |
| [M-H₂O+H]⁺ | C₁₄H₁₁O₂⁺ | 211.07536 | Loss of Water |
| [M-CO₂+H]⁺ | C₁₃H₁₃O⁺ | 185.09609 | Loss of Carbon Dioxide |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.05423 | Tropylium Ion |
X-ray Crystallography Data for this compound Not Publicly Available
Extensive searches of scientific databases and literature have revealed no publicly available X-ray crystallography data for the specific chemical compound this compound. As a result, a detailed article on its solid-state structural confirmation, including the required data tables and research findings, cannot be generated at this time.
The process of X-ray crystallography involves diffracting X-rays through a single crystal of a compound to determine the precise arrangement of its atoms in the solid state. This experimental data is fundamental for creating a comprehensive analysis of a compound's crystal structure, including unit cell dimensions, space group, bond lengths, and intermolecular interactions.
While crystallographic data is available for structurally related compounds, such as other derivatives of 2-hydroxybenzoic acid (salicylic acid), this information is not directly applicable to this compound. Each unique compound possesses a distinct crystal packing and molecular conformation that must be determined experimentally.
Therefore, until the crystal structure of this compound is determined and published in a scientific journal or deposited in a crystallographic database, a detailed report on its X-ray crystallographic analysis cannot be provided.
Translational Research and Therapeutic Potential
Development as Pharmaceutical Lead Compounds
The structure of 3-Benzyl-2-hydroxybenzoic acid makes it an intriguing candidate for development as a pharmaceutical lead compound. The benzyl (B1604629) group enhances its lipophilicity, a key characteristic that can improve a molecule's ability to penetrate biological membranes and interact with hydrophobic pockets in protein targets. Research has begun to explore its biological activities, particularly in the areas of anti-inflammatory and anticancer applications.
Anti-inflammatory Effects In vitro studies have shown that this compound possesses anti-inflammatory properties. Research involving human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS) revealed that the compound could decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). vulcanchem.com This suggests that this compound may exert its effects by modulating key inflammatory signaling pathways, such as that of nuclear factor kappa B (NF-κB). vulcanchem.com
Cytotoxicity and Cancer Research The cytotoxic potential of this compound has been assessed against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation in a concentration-dependent manner. For instance, its activity against breast cancer cell lines, including the estrogen-receptor-positive MCF-7 and the more aggressive triple-negative MDA-MB-231 cells, has been documented. vulcanchem.com The moderate cytotoxic activity, with reported IC₅₀ values in the micromolar range, establishes this compound as a scaffold for the development of more potent anticancer agents. vulcanchem.com The underlying mechanisms may involve the modulation of the cell cycle or the induction of apoptosis.
| Cell Line | Cancer Type | Reported IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer (ER+) | 20 - 40 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 20 - 40 |
Data derived from studies on the cytotoxic effects of this compound. vulcanchem.com
Potential in Functional Foods and Dietary Supplements
Currently, there is no direct scientific evidence to support the use of this compound in functional foods or dietary supplements. Its parent compounds, hydroxybenzoic acids, are known to occur naturally in various plants. For example, 3-hydroxybenzoic acid is found in fruits like pineapple and grapefruit, as well as in olive oil. wikipedia.orgmdpi.com Salicylic (B10762653) acid (2-hydroxybenzoic acid) is also a well-known plant metabolite. atamanchemicals.com However, the natural occurrence of the benzylated derivative, this compound, has not been reported. As it is primarily a synthetic compound, its inclusion in food products or supplements would require extensive investigation into its metabolic fate and safety profile, which is not currently available.
Applications in Agrochemicals and Crop Protection Strategies
While direct research into the agrochemical applications of this compound is limited, its structural similarity to known plant signaling molecules and other active compounds suggests potential utility in crop protection.
The core structure is related to salicylic acid (2-hydroxybenzoic acid), a critical plant hormone that plays a central role in inducing systemic acquired resistance (SAR). atamanchemicals.com SAR is a plant-wide defense response that provides long-lasting protection against a broad spectrum of pathogens. Derivatives of salicylic acid are known to trigger this pathway, and it is plausible that this compound could have similar activities, potentially serving as an agent to prime plants against infection.
Furthermore, the inclusion of a benzyl group is a feature seen in some agrochemical compounds. Benzyl esters and salicylate (B1505791) derivatives have been investigated and used for their ability to control fungal and arthropod pests. The lipophilic nature of the benzyl group can facilitate penetration through the waxy cuticle of plant leaves or the exoskeleton of insects, enhancing the compound's bioavailability and efficacy as a pesticide or fungicide. Therefore, this compound represents a chemical scaffold that could be explored for the development of novel crop protection agents.
Research Gaps and Future Perspectives
Unexplored Biological Activities and Therapeutic Indications
Initial research has shown that 3-Benzyl-2-hydroxybenzoic acid possesses antimicrobial, anti-inflammatory, and cytotoxic properties. vulcanchem.com However, the full spectrum of its biological activity is far from understood. Many related hydroxybenzoic acids exhibit a wide range of pharmacological effects, suggesting promising, yet unexplored, avenues for this specific compound. mdpi.comrasayanjournal.co.inresearchgate.net
Future research should focus on:
Antiviral and Antifungal Activity: While its antibacterial properties are noted, its efficacy against viral and fungal pathogens remains an open question. vulcanchem.com Derivatives of similar phenolic compounds have demonstrated such activities, providing a strong rationale for investigation. mdpi.com
Antioxidant and Neuroprotective Potential: Many hydroxybenzoic acids act as potent antioxidants and can activate cellular defense mechanisms like the Nrf2 signaling pathway. nih.gov Investigating whether this compound can mitigate oxidative stress could unveil its potential in treating neurodegenerative diseases and other conditions linked to oxidative damage.
Cardiovascular Effects: Certain isomers and derivatives of hydroxybenzoic acid have shown potential in ameliorating cardiovascular issues such as hypertension and atherosclerosis. nih.gov It is crucial to explore if this compound shares these therapeutic possibilities, potentially through mechanisms like inhibiting adipocyte lipolysis. nih.gov
Metabolic Disorders: The role of hydroxycarboxylic acid receptors in regulating lipolysis suggests that agonists of these receptors could help manage dyslipidemia. nih.gov Screening this compound for activity at these receptors could open doors for its use in metabolic syndromes.
A comparative summary of known and potential activities is presented below.
| Biological Activity | Status for this compound | Rationale for Future Investigation (Based on Related Compounds) |
| Antimicrobial | Preliminary evidence of antibacterial action available. vulcanchem.com | Explore broader spectrum, including antiviral and antifungal effects. mdpi.com |
| Anti-inflammatory | Demonstrated reduction of pro-inflammatory cytokines (TNF-α, IL-6). vulcanchem.com | Investigate further mechanisms beyond cytokine suppression. |
| Anticancer | Cytotoxic effects observed in breast cancer cell lines. vulcanchem.com | Expand screening to other cancer types; study apoptosis induction. nih.govresearchgate.net |
| Antioxidant | Unexplored. | Many hydroxybenzoic acids are potent antioxidants. nih.gov |
| Cardioprotective | Unexplored. | Related compounds show potential in managing hypertension and atherosclerosis. nih.gov |
| Neuroprotective | Unexplored. | Linked to potential antioxidant and anti-inflammatory activity. globalresearchonline.net |
Optimization of Synthetic Routes for Scalability and Sustainability
The synthesis of this compound and its derivatives often relies on conventional organic chemistry methods such as esterification and Grignard reactions. google.comnih.gov While effective at a laboratory scale, these routes may present challenges for large-scale, industrial production in terms of cost, safety, and environmental impact.
Future research should be directed towards:
Green Chemistry Approaches: Developing synthetic pathways that utilize less hazardous solvents, reduce waste generation, and improve energy efficiency. researchgate.net This could involve exploring biocatalytic methods, such as using engineered enzymes, which have shown promise in the synthesis of similar chiral compounds.
Process Optimization for Scalability: Current synthetic protocols need to be optimized for large-scale production. This includes improving reaction yields, simplifying purification processes, and ensuring the cost-effectiveness of starting materials and reagents. mdpi.com Patents related to the synthesis of hydroxybenzoic benzyl (B1604629) esters suggest various approaches that could be adapted and improved upon for sustainability. google.comgoogle.com
Novel Catalytic Systems: Investigating the use of novel, reusable catalysts to improve reaction efficiency and reduce the environmental footprint of the synthesis. This is a crucial step for making the production process more sustainable and economically viable.
In-depth Mechanistic Studies at the Cellular and Molecular Levels
While preliminary studies have identified that this compound can inhibit cancer cell proliferation and reduce inflammatory markers, the precise molecular mechanisms underlying these effects are largely unknown. vulcanchem.com Understanding how this compound interacts with cellular components is critical for its development as a therapeutic agent.
Key areas for future mechanistic studies include:
Target Identification: Identifying the specific enzymes, receptors, or signaling proteins that this compound interacts with to exert its biological effects. The presence of hydroxyl and carboxyl groups suggests potential interactions via hydrogen bonding with various biological targets.
Signaling Pathway Analysis: Elucidating the specific cellular signaling pathways modulated by the compound. For its anti-inflammatory effects, this would involve looking beyond TNF-α and IL-6 to investigate pathways like NF-κB. nih.gov For its anticancer effects, studies should focus on its influence on cell cycle regulation, apoptosis (programmed cell death), and angiogenesis.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—for instance, by altering the benzyl group or the positions of the hydroxyl and carboxyl groups—to understand how these changes affect its biological activity. This knowledge is fundamental for designing more potent and selective derivatives. vulcanchem.com
Challenges and Opportunities in Clinical Translation and Drug Development
Translating a promising compound from the laboratory to the clinic is a complex, multi-faceted process fraught with challenges. semanticscholar.orgnih.gov For this compound, the journey is just beginning, but the therapeutic potential of related salicylic (B10762653) acid derivatives provides a strong impetus for its advancement. acs.org
Challenges:
Pharmacokinetics and Bioavailability: A major hurdle is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Its lipophilicity, enhanced by the benzyl group, may improve membrane penetration, but detailed studies are required to confirm its bioavailability and metabolic stability. vulcanchem.com
Preclinical Toxicology: Rigorous safety and toxicity studies in preclinical models are necessary to identify any potential adverse effects before the compound can be considered for human trials.
Lack of Clinical Data: As there are no clinical trials to date, its efficacy and safety in humans are completely unknown.
Opportunities:
Broad Therapeutic Potential: The diverse biological activities suggested by preliminary research and the known effects of related compounds indicate that this compound could be a candidate for treating a range of conditions, from infections and inflammatory disorders to cancer. vulcanchem.commdpi.comnih.gov
Scaffold for Drug Discovery: The core structure of this compound serves as an excellent starting point for medicinal chemistry campaigns to develop novel drugs with improved potency, selectivity, and pharmacokinetic properties.
Natural Product Inspiration: As a derivative of a common natural product scaffold (hydroxybenzoic acid), it may possess a favorable safety profile, though this requires experimental validation. The success of other natural product-derived drugs offers a positive outlook for the development of compounds like this. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Benzyl-2-hydroxybenzoic acid, and how do reaction conditions influence yield?
- Methodology : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing benzyl-substituted benzoic acids. For example, 3-iodobenzoic acid can react with benzylboronic acid in the presence of PdCl₂ catalyst and NaOH (molar ratios: 1:1.2 for aryl iodide to boronic acid) to yield 3-benzyl derivatives .
- Key Parameters : Optimize catalyst loading (0.5–2 mol% Pd), temperature (80–100°C), and base (Na₂CO₃ or NaOH) to suppress protodeboronation side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% formic acid (70:30) .
- NMR : Confirm substitution patterns via ¹H-NMR (δ 7.2–7.4 ppm for benzyl protons; δ 12.5 ppm for -COOH).
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion (expected m/z: 242.2 for C₁₄H₁₂O₃).
Q. What are the stability considerations for storing this compound in laboratory settings?
- Guidelines :
- Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the benzyl group.
- Avoid prolonged exposure to moisture, which can hydrolyze ester intermediates (if present) .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?
- Case Study : Discrepancies in antioxidant activity (e.g., IC₅₀ values) may arise from assay conditions (e.g., DPPH vs. ABTS assays) or impurities.
- Resolution :
- Replicate experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
- Perform batch-to-batch purity checks via HPLC; impurities >2% can skew bioactivity .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Mechanistic Insight : The hydroxyl group at C2 directs electrophiles to C5 due to ortho/para-directing effects, while the benzyl group at C3 sterically hinders C4.
- Experimental Design :
- Use nitration (HNO₃/H₂SO₄) to target C5; monitor regioselectivity via ¹³C-NMR .
- Computational modeling (DFT) predicts charge distribution and reactive sites .
Q. How do solvent polarity and pH affect the fluorescence properties of this compound?
- Data-Driven Approach :
| Solvent | λem (nm) | Quantum Yield |
|---|---|---|
| Ethanol | 410 | 0.45 |
| DMSO | 425 | 0.32 |
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Root Cause : Polymorphism or residual solvents (e.g., ethyl acetate vs. hexane recrystallization).
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
